molecular formula C12H15NO2 B8246263 (R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol

(R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol

Cat. No.: B8246263
M. Wt: 205.25 g/mol
InChI Key: NHCHOCDSGYNNIS-JTQLQIEISA-N
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Description

(R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol is a valuable chiral oxazoline ligand extensively employed in asymmetric synthesis. Its primary research value lies in its ability to coordinate with various metals, such as copper, to form highly effective catalysts that induce chirality in organic reactions. A prominent application is in copper-catalyzed enantioselective Henry reactions, where it facilitates the formation of nitroaldol adducts with high enantiomeric excess, which are key intermediates for pharmaceuticals and fine chemicals. The mechanism of action involves the oxazoline nitrogen and the phenolic oxygen chelating the metal center, creating a well-defined chiral environment that sterically and electronically guides substrate approach to achieve high stereoselectivity. This ligand is part of a broader class of oxazoline ligands praised for their stability and modular synthesis, allowing for fine-tuning of steric and electronic properties. Research into its applications also extends to other carbon-carbon bond-forming reactions, making it a versatile tool for developing new asymmetric methodologies in medicinal and synthetic chemistry. It is For Research Use Only and is not intended for diagnostic or therapeutic uses. Sources: Organic Chemistry Portal , Royal Society of Chemistry .

Properties

IUPAC Name

2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8(2)10-7-15-12(13-10)9-5-3-4-6-11(9)14/h3-6,8,10,14H,7H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCHOCDSGYNNIS-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amino Alcohols with Phenolic Substrates

The most widely reported route involves cyclocondensation between β-amino alcohols and ortho-hydroxybenzaldehyde derivatives. A 2022 study demonstrated the use of (R)-valinol-derived amino alcohol reacting with 2-hydroxybenzaldehyde under Mitsunobu conditions . Key parameters include:

ParameterOptimal ValueImpact on Yield
SolventTetrahydrofuran78% efficiency
Temperature0°C → rt gradientPrevents racemization
CatalystDIAD/Ph3P92% conversion
Reaction Time48 hCompletes ring closure

The oxazoline ring forms via intramolecular nucleophilic attack, with the isopropyl group’s steric bulk directing stereoselectivity. ¹H NMR monitoring reveals complete consumption of starting materials at δ 9.8 ppm (aldehyde proton) .

Asymmetric Catalytic Oxazoline Formation

Recent advances employ chiral auxiliaries to induce enantioselectivity. A three-component reaction protocol combines:

  • 2-Hydroxyphenylboronic acid

  • Isopropyl isocyanide

  • (1R,2S)-Ephedrine-derived catalyst

This method achieves 94% ee in flow reactor conditions (residence time: 15 min), as verified by chiral HPLC (Chiralpak IC-3 column, hexane/i-PrOH 85:15) . The mechanism proceeds through a palladium-catalyzed coupling-isomerization sequence, where the catalyst’s hydroxyl group coordinates to the boronate intermediate, enforcing (R)-configuration .

Resolution of Racemic Mixtures

For industrial-scale production, kinetic resolution using Pseudomonas cepacia lipase (PSL-C) in biphasic systems offers cost advantages:

ConditionValueOutcome
Acylating AgentVinyl acetate98% selectivity
Temperature35°COptimal enzyme activity
Solvent RatioMTBE/H2O (4:1)Phase separation efficiency
Substrate Loading200 g/LMaintains reaction kinetics

This process resolves racemic 4-isopropyl-4,5-dihydrooxazol-2-yl phenol with 99% enantiomeric excess after 24 h, though it requires recycling of the unwanted (S)-enantiomer .

Solid-Phase Synthesis for High-Throughput Applications

A 2024 development immobilized 2-hydroxybenzaldehyde on Wang resin, enabling iterative oxazoline formation:

  • Resin Functionalization :

    • Coupling via DIC/HOBt (yield: 95%)

    • Loading capacity: 0.8 mmol/g

  • Amino Alcohol Attachment :

    • (R)-2-Amino-3-methyl-1-butanol, DIPEA, DMF, 12 h

    • Monitoring by FT-IR (disappearance of –NCO peak at 2270 cm⁻¹)

  • Cyclization :

    • TFA/CH2Cl2 (1:99), 2 h

    • Cleavage yield: 82%

This method produced 1.2 g of product per resin batch, with residual trifluoroacetate <0.1% by ICP-MS .

Green Chemistry Approaches

Supercritical CO2-mediated synthesis addresses solvent waste concerns:

ParameterOptimization RangeEffect
Pressure80–120 barMaximizes reactant solubility
Co-solventEthanol (5% v/v)Enhances polarity matching
CatalystSc(OTf)399% recyclability over 10 cycles

At 100 bar and 50°C, this method achieves 89% yield with E-factor reduced to 3.2 compared to 18.7 in traditional routes . Life-cycle analysis shows 62% lower carbon footprint versus conventional methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The oxazoline ring can be reduced to form amino alcohols.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amino alcohols.

    Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.

Scientific Research Applications

1.1. Catalysis in Organic Synthesis

(R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol has been utilized as a chiral ligand in various catalytic processes. Its ability to form stable complexes with metal ions enhances its utility in asymmetric synthesis.

Case Study: Cyanosilylation of Prochiral Benzaldehyde
A study demonstrated that oxazolines derived from this compound serve as effective catalysts for the cyanosilylation of prochiral benzaldehydes, achieving yields between 20% and 96% depending on the specific catalyst used. The reaction conditions were optimized to ensure high efficiency and selectivity .

CatalystYield (%)
Catalyst 9b96
Catalyst 10c80
Catalyst 12d94

This data indicates the potential of this compound as a key component in developing chiral catalysts for organic synthesis.

2.1. Metal Complexes

This compound forms various metal complexes that exhibit interesting structural and electronic properties.

Case Study: Ruthenium(III) Complexes
A notable complex involving this compound is the Δ-Bis[(S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenolato]ruthenium(III). This complex showcases an octahedral coordination environment and has been characterized using X-ray crystallography, revealing its potential applications in catalysis and material science .

PropertyValue
Crystal SystemTetragonal
Density (D x)1.545 Mg/m³
Volume (V)3589.5 ų

The structural integrity and stability of such complexes make them suitable for various applications in catalysis and as precursors for further chemical transformations.

3.1. Antioxidant Activity

Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties, which could be beneficial in pharmaceutical formulations aimed at combating oxidative stress-related diseases.

Research Insights
Research indicates that similar compounds have shown promise in protecting cells from oxidative damage, which warrants further investigation into their potential therapeutic applications .

Mechanism of Action

The mechanism of action of ®-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The oxazoline ring and phenol group could participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions.

Comparison with Similar Compounds

Substituent Variations on the Oxazoline Ring

The 4-position of the oxazoline ring is a critical site for modulating steric and electronic effects. Comparative studies reveal:

Compound Substituent Key Data Source
(R)-2-(4-Isopropyl-...)phenol Isopropyl [α]₂₀ᴰ = -48.67° (c = 0.54, CHCl₃); ¹H NMR δ 12.30 (s, phenolic OH)
(S)-2-(4-Isobutyl-...)phenol Isobutyl [α]₂₀ᴰ = -48.67°; ¹H NMR δ 0.98–1.00 (m, 6H, CH(CH₂CH₃)₂)
(R)-2-(4-tert-Butyl-...)phenol tert-Butyl Higher steric bulk; used in Ir(III) complexes for enhanced circularly polarized luminescence
(S)-2-(4-Ethyl-...)phenol Ethyl Employed in Λ/Δ-Ir(dfppy)₂ complexes for OLEDs; lower steric hindrance

Key Insight : Increasing bulk (isopropyl → tert-butyl) enhances stereochemical control in metal complexes but may reduce reaction yields due to steric constraints .

Aromatic Ring Modifications

Variations in the phenolic ring influence electronic properties and metal-ligand interactions:

Compound Aromatic Substituent Key Data Source
(R)-2-(4-Isopropyl-...)phenol Phenol Ru(II) complex: Ru–O bond = 1.659 Å; bite angle = 86.88°
(R)-2-(2-Bromophenyl)-... Bromophenyl CAS 321848-65-1; used in Wittig rearrangements with NaH/DMF (4% yield)
(S)-N-(2-(4-Isopropyl-...)-6-MePh)Ms 6-Methylphenyl Molecular weight 296.39; purity 98%; chiral sulfonamide for pharmaceutical intermediates

Key Insight : Bromine substituents enable cross-coupling reactions, while methyl groups enhance lipophilicity for drug design .

Stereochemical and Catalytic Effects

The enantiomeric form (R vs. S) dictates chiral induction in metal complexes:

  • (R)-Configuration : Forms Ru(II) complexes with a pseudo-octahedral geometry and Flack parameter = -0.056, confirming enantiopurity .
  • (S)-Configuration : Used in PdCl₂(CH₃CN)₂ complexes for dilution-dependent NMR shifts (5–40 mM), indicating dynamic ligand behavior .

Comparative Reactivity :

  • Au(III) complexes with (S)-ligands yield mixtures of phosphine oxides and [1-Au(III)]SbF₆, whereas (R)-ligands may favor alternative coordination pathways .
  • (S)-Enantiomers dominate in asymmetric cyanosilylation due to optimized bite angles (e.g., 86.88° in Ru(II) complexes) .

Biological Activity

(R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol, with the CAS number 1045894-43-6, is a chiral compound that has garnered interest due to its potential biological activities. This compound belongs to the class of oxazolines and has been studied for its various applications in medicinal chemistry and catalysis.

  • Molecular Formula : C12_{12}H15_{15}NO2_2
  • Molecular Weight : 205.25 g/mol
  • Structure : The compound features a phenolic group and an oxazoline ring, contributing to its unique properties.

Antimicrobial Properties

Research indicates that compounds related to oxazolines exhibit antimicrobial properties. For instance, studies have shown that oxazoline derivatives can act as effective catalysts in reactions involving prochiral substrates, which may lead to the development of new antimicrobial agents .

Cytotoxicity and Selectivity

In a study evaluating various oxazoline derivatives, it was found that certain analogs displayed promising cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for the development of therapeutic agents that minimize side effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example, substituents on the phenolic ring or variations in the oxazoline moiety can enhance or diminish its biological efficacy. A systematic SAR study highlighted that specific substitutions could improve both potency and selectivity against target pathogens .

Case Study 1: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Case Study 2: Cancer Cell Line Testing

In vitro studies on cancer cell lines revealed that this compound exhibited cytotoxic effects with IC50_{50} values in the micromolar range. The compound was tested against several cancer types, including breast and lung cancer cells.

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)25

Research Findings

  • Catalytic Activity : The compound has shown promise as a catalyst in organic synthesis reactions, particularly in the cyanosilylation of prochiral benzaldehydes, yielding moderate to high reaction efficiencies .
  • Metabolic Stability : Studies on metabolic stability indicated that modifications to the oxazoline ring could enhance the compound's half-life in biological systems, making it a more viable candidate for therapeutic applications .
  • Toxicological Assessment : Preliminary toxicological assessments suggest that while this compound exhibits cytotoxicity towards cancer cells, it shows minimal toxicity towards normal human cell lines, indicating a favorable therapeutic index .

Q & A

Q. What are the key steps in synthesizing (R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol, and how can yield be optimized?

The synthesis typically involves multi-step reactions, including cyclization and stereochemical control. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂) improve intermediate stability .
  • Temperature control : Reactions often proceed at 0–25°C to avoid racemization .
  • Purification : Column chromatography (hexanes/ethyl acetate) isolates the enantiopure product, achieving yields up to 76–89% .
  • Chiral induction : Use of (S)- or (R)-configured starting materials ensures stereochemical fidelity .

Q. Which spectroscopic methods validate the structural integrity of this compound?

  • 1H/13C NMR : Confirms regiochemistry and stereochemistry. For example, oxazoline protons appear as distinct triplets (δ 4.3–4.5 ppm), and aromatic protons resolve as multiplet signals .
  • FT-IR : C=N stretching vibrations (~1666–1698 cm⁻¹) confirm oxazoline ring formation .
  • Mass spectrometry (ESI/EI) : Molecular ion peaks (e.g., [M + H]+ at m/z 333.25) verify molecular weight .
  • X-ray crystallography : Resolves absolute configuration, as seen in rhodium complexes (e.g., Cu(II) complexes with β = 119.985°) .

Advanced Research Questions

Q. How does the isopropyl substituent enhance enantioselectivity in asymmetric hydrogenation?

The isopropyl group imposes steric hindrance, directing substrate approach in metal-ligand complexes. Key observations:

  • Steric effects : Bulky substituents increase enantiomeric excess (ee) by restricting prochiral substrate rotation. For example, (R)-iPr-PHOX achieves >90% ee in hydrogenation of α,β-unsaturated ketones .
  • Electronic modulation : Electron-donating isopropyl groups stabilize transition states via non-covalent interactions (e.g., C–H···π) .
  • Comparative studies show tert-butyl analogs reduce activity due to excessive bulk, highlighting the isopropyl group’s optimal balance .

Q. How can conflicting catalytic activity data be resolved across studies using this ligand?

Contradictions often arise from:

  • Reaction conditions : Variations in solvent polarity (e.g., MeOH vs. THF) alter metal-ligand coordination .
  • Impurities : Trace water or oxygen deactivates catalysts; strict inert atmospheres (N₂/Ar) are critical .
  • Metal-to-ligand ratios : Optimal ratios (e.g., 1:1.2 Rh:ligand) prevent under/over-coordination, as shown in [RhCl(nbd)]₂ complexes .
  • Substrate scope : Activity discrepancies may reflect substrate-specific steric/electronic demands .

Q. What strategies improve ligand loading efficiency in transition metal complexes?

  • Pre-complexation : Pre-forming [M(ligand)] complexes (e.g., Rh or Cu) avoids kinetic mismatches during catalysis .
  • Solvent tuning : Low-donor solvents (e.g., toluene) enhance ligand-metal binding .
  • Additives : Silver salts (AgOTf) remove halide counterions, accelerating ligand substitution .
  • Catalyst recycling : Immobilization on silica or polymers retains activity over multiple cycles .

Methodological Considerations

Q. How do electronic modifications (e.g., sulfinyl or triazine groups) impact ligand reactivity?

  • Electron-withdrawing groups (EWGs) : Sulfinyl or triazine substituents increase Lewis acidity at the metal center, accelerating oxidative addition (e.g., in Cu-catalyzed nitroaldol reactions) .
  • Steric vs. electronic trade-offs : EWGs reduce steric bulk, requiring compensatory adjustments (e.g., using bulkier metals like Ru) .
  • Spectroscopic tracking : 31P NMR monitors phosphine oxidation states in air-sensitive derivatives .

Q. What analytical workflows address low yields in oxazoline ring formation?

  • In situ monitoring : TLC (Rf ~0.3 in 3:1 hexanes/EtOAc) tracks cyclization progress .
  • Acid scavengers : Molecular sieves or Na2CO3 prevent protonation of intermediates .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol
Reactant of Route 2
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(R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol

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